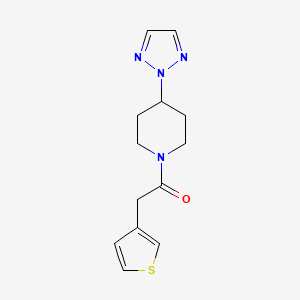
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological processes. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds related to "1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" using different approaches, including click chemistry. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach and characterized it using IR, NMR, and MS studies, alongside thermal stability analyses with TGA and DSC techniques. This compound was further evaluated for its cytotoxicity and its interaction with human serum albumin was studied using fluorescence spectroscopy to understand its pharmacokinetic nature for biological applications (Govindhan et al., 2017).
Crystal Structure Analysis
The study of hydrogen-bonding patterns in related enaminones by Balderson et al. (2007) revealed significant insights into their structural stability. This study showed how intramolecular hydrogen bonding contributes to the stability of these compounds, which could be relevant for designing molecules with desired properties (Balderson et al., 2007).
Biological Applications
Research has also delved into the biological applications of these compounds. Mao et al. (2013) synthesized a series of novel compounds and evaluated their fungicidal activity, demonstrating moderate to excellent inhibition against certain pathogens. This indicates the potential of these compounds in developing new fungicides (Mao et al., 2013).
Eco-friendly Synthesis Approaches
Said et al. (2020) focused on an eco-friendly microwave-assisted synthesis of a related compound, showcasing the efficiency and environmental benefits of such approaches. This study not only highlighted a sustainable method of synthesis but also contributed to the structural analysis of the compound through X-ray diffraction and Hirshfeld Surface Analysis (Said et al., 2020).
特性
IUPAC Name |
2-thiophen-3-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(9-11-3-8-19-10-11)16-6-1-12(2-7-16)17-14-4-5-15-17/h3-5,8,10,12H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRPKFJEBQVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)
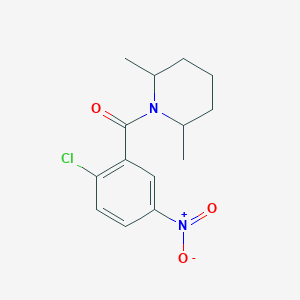
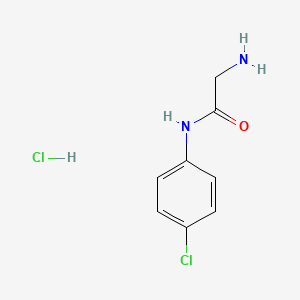
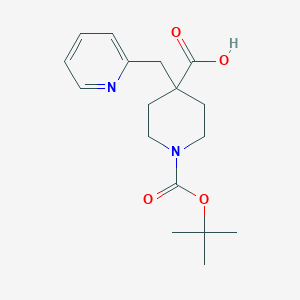
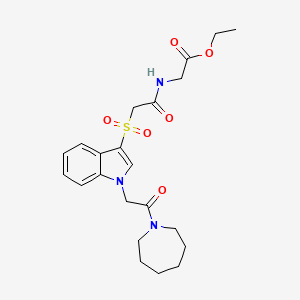
![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
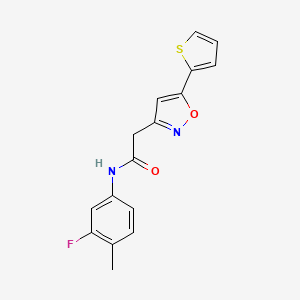
![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)
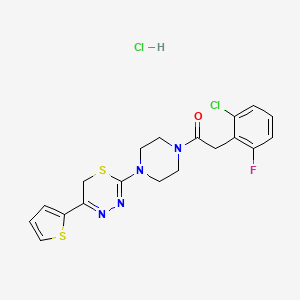
![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)
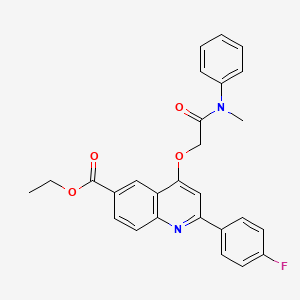
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)